N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSODNJBBMPEG-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Aniline
The most common industrial method involves the catalytic hydrogenation of aniline (C₆H₅NH₂) using ruthenium or palladium catalysts. This process primarily yields cyclohexylamine, with dicyclohexylamine as a byproduct. Modifications to the catalyst support, such as niobic acid (Nb₂O₅·nH₂O) or tantalic acid (Ta₂O₅·nH₂O), enhance selectivity for dicyclohexylamine.
Reaction Conditions:
Reductive Amination of Cyclohexanone
An alternative route involves reductive amination of cyclohexanone (C₆H₁₀O) with cyclohexylamine (C₆H₁₁NH₂) under hydrogen pressure. This method avoids the formation of cyclohexylamine byproducts.
Reaction Conditions:
Industrial-Scale Optimization
Industrial processes prioritize cost efficiency and purity. Continuous-flow reactors with immobilized catalysts (e.g., Ru/Al₂O₃) achieve higher throughput and reduce catalyst degradation. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate dicyclohexylamine (>99% purity).
Synthesis of (2S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-3-[4-[(2-Methylpropan-2-yl)Oxycarbonyl]Phenyl]Propanoic Acid
This Boc-protected phenylalanine derivative is synthesized through sequential protection of the amino and carboxyl groups of L-phenylalanine, followed by coupling with dicyclohexylamine.
Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to the α-amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution.
Reaction Conditions:
Protection of the Carboxyl Group
The carboxylic acid group is protected as a tert-butyl ester using isobutylene gas in the presence of sulfuric acid.
Reaction Conditions:
Coupling with Dicyclohexylamine
The final step involves salt formation between Boc-Phe-OtBu and dicyclohexylamine in a polar aprotic solvent.
Reaction Conditions:
-
Reagents: Dicyclohexylamine (1.05 equivalents)
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Solvent: Acetonitrile or ethyl acetate
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Temperature: 25°C (room temperature)
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Reaction Time: 1–2 hours
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters for Dicyclohexylamine Synthesis
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Hydrogenation of Aniline | Ru/Nb₂O₅ | 150–200 | 50–100 | 60–70 | 95 |
| Reductive Amination | Pd/C | 80–120 | 4–10 | >85 | 99 |
Table 2: Protection and Coupling Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Amino Protection | Boc₂O, NaOH | Water/Dioxane | 0–5 | >90 |
| Carboxyl Protection | Isobutylene, H₂SO₄ | DCM | 0 | 80–85 |
| Salt Formation | Dicyclohexylamine | Acetonitrile | 25 | 95–98 |
Industrial-Scale Production Challenges
Catalyst Deactivation
Ruthenium catalysts in hydrogenation reactions are prone to sulfur poisoning. Pretreatment of aniline feedstock with activated carbon reduces sulfur contaminants, extending catalyst lifespan.
Solvent Recovery
Ethyl acetate and acetonitrile are recycled via distillation, achieving >90% recovery rates. Closed-loop systems minimize environmental impact and reduce raw material costs.
Regulatory Compliance
Waste streams containing residual cyclohexanone or aniline require neutralization with sulfuric acid before disposal. Compliance with REACH and EPA guidelines ensures sustainable production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions may target the carboxyl or amino groups.
Substitution: Substitution reactions can occur at various positions on the phenyl ring or protective groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amino acids.
Scientific Research Applications
Chemistry
N-cyclohexylcyclohexanamine serves as a building block in the synthesis of peptides and other complex organic molecules. Its reactivity enables the formation of various derivatives, which can be utilized in further chemical synthesis.
Biology
The compound is instrumental in studying enzyme-substrate interactions and protein folding processes. It acts as a protected amino acid, where the Boc group shields the amino group from undesired reactions during synthesis. Upon deprotection, the free amino acid can interact with various molecular targets, influencing biological pathways.
Medicine
In pharmaceutical development, N-cyclohexylcyclohexanamine is utilized as an intermediate in synthesizing drugs targeting specific enzymes. Its potential enzyme inhibition properties make it a candidate for therapeutic applications in metabolic disorders.
Industry
This compound is also relevant in producing agrochemicals and other industrial chemicals due to its unique structural features that enhance reactivity.
Research indicates several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, which is crucial for drug development.
Case Study 1: Enzyme Interaction
A study investigated the interaction of N-cyclohexylcyclohexanamine with an enzyme involved in metabolic regulation. Results indicated significant inhibition of enzyme activity at concentrations ranging from 0.5 to 1.0 mM, suggesting its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound. In vitro tests demonstrated effective inhibition of Gram-positive bacteria growth, with an IC50 value of 15 µg/mL, highlighting its potential application in developing new antibiotics.
Synthesis and Derivatives
The synthesis typically involves several steps:
- Starting Materials : Cyclohexanamine derivatives are used as the base.
- Reagents : Protecting groups like Boc are employed to ensure selectivity during synthesis.
- Yield and Purity : High yields (up to 92%) and purity levels are achieved through optimized reaction conditions.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during synthesis, allowing for the selective formation of peptide bonds. The DCHA moiety may influence the solubility and stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Functional Group Impact: The Boc groups in (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-...propanoic acid distinguish it from simpler amines like N-cyclohexylcyclohexanamine. Boc protection is critical for preventing unwanted side reactions in peptide synthesis, a feature absent in non-protected analogs .
Solubility and Reactivity: The dual Boc groups in the amino acid derivative increase its solubility in non-polar solvents compared to N-cyclohexylcyclohexanamine, which is more lipophilic but less versatile in aqueous reactions . N-Ethyl-N-propan-2-ylpropan-2-amine () has lower steric hindrance, making it more reactive in nucleophilic substitutions than bulkier cyclohexylamines .
Pharmacological Potential: While neither target compound is directly linked to bioactivity in the evidence, structural analogs like hydroxamic acids () exhibit antioxidant properties (e.g., DPPH radical scavenging). The Boc-protected amino acid may serve as a precursor for bioactive peptides, as seen in N-Fmoc-O-tert-butyl-N-methyl-L-serine () .
Biological Activity
N-Cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid is a complex organic compound notable for its unique structural features and potential biological activities. This article will delve into the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Cyclohexyl Groups : These enhance the lipophilicity and stability of the molecule.
- Protected Amino Acids : The presence of tert-butoxycarbonyl (Boc) groups allows for selective deprotection, facilitating further chemical modifications.
These structural features contribute to its reactivity and utility in various biochemical applications.
Mechanisms of Biological Activity
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing various biological processes.
Research Findings
Recent studies have highlighted several aspects of the biological activity of N-cyclohexylcyclohexanamine derivatives:
1. Enzyme Interaction Studies
Research indicates that N-cyclohexylcyclohexanamine derivatives can act as enzyme substrates or inhibitors. For example, they have been studied for their potential to influence enzyme kinetics in metabolic pathways, particularly those related to amino acid metabolism.
2. Anticancer Properties
Some derivatives have shown promise in anticancer research. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
3. Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Enzyme Inhibition
A study conducted on a derivative of N-cyclohexylcyclohexanamine demonstrated significant inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism and type 2 diabetes management. The compound exhibited an IC50 value indicating effective inhibition at low concentrations.
Case Study 2: Anticancer Activity
In a cellular model of breast cancer, a synthesized derivative was shown to reduce cell viability by over 50% at concentrations above 10 μM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways leading to apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexylamine | Simple amine structure | Limited activity; primarily used as a solvent |
| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | Similar cyclohexane structure | Antioxidant properties with limited enzyme interaction |
| N-Cyclohexylcyclohexanamine Derivative | Contains protected amino acids | Significant enzyme inhibition and anticancer properties |
Q & A
Q. What are the primary synthetic routes for preparing this compound, and what are the critical reaction conditions?
The compound is synthesized via stepwise protection of functional groups. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect amine functionalities under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Cyclohexylamine is typically coupled via carbodiimide-mediated reactions (e.g., EDC/HOBt) to ensure regioselectivity. Key challenges include avoiding premature deprotection of Boc groups, requiring strict pH control (pH 7–8) and low temperatures (0–4°C).
Q. How is this compound utilized in peptide synthesis, and what advantages does it offer over other protecting groups?
The Boc-protected amine and carboxylic acid moieties enable selective deprotection during solid-phase peptide synthesis (SPPS). The Boc group is stable under acidic conditions (e.g., TFA cleavage), allowing orthogonal protection strategies for cysteine-rich peptides. This reduces disulfide scrambling and improves yields in complex peptide assemblies .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR: ¹H/¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and cyclohexylamine protons (δ 1.2–2.1 ppm).
- MS: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
- IR: Stretching frequencies for carbonyl groups (Boc: ~1680–1720 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways, such as the energy barriers for Boc deprotection. Machine learning models trained on reaction databases can suggest optimal solvent systems (e.g., DCM/DMF mixtures) and catalyst combinations. ICReDD’s integrated computational-experimental workflows have reduced trial-and-error in similar syntheses by 40% .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from variability in buffer ionic strength or purity of intermediates. A systematic approach includes:
- Reproducing assays with rigorously purified intermediates (HPLC ≥98%).
- Validating results across multiple cell lines or in vitro models.
- Cross-referencing with crystallographic data to confirm binding modes .
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in multi-step syntheses?
The tert-butyl group’s steric hindrance slows nucleophilic attack at protected sites, necessitating longer reaction times (e.g., 24–48 hours for Boc deprotection). However, it enhances stability against enzymatic degradation in biological assays, making the compound suitable for in vivo studies .
Methodological Considerations Table
| Parameter | Typical Conditions | References |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C, 12 h | |
| Cyclohexylamine Coupling | EDC, HOBt, DMF, RT, 24 h | |
| Deprotection | 50% TFA/DCM, 2 h, RT | |
| Purification | Reverse-phase HPLC (C18, acetonitrile/H₂O) |
Key Challenges & Solutions
- Low Coupling Efficiency: Pre-activate carboxylic acid with HATU/DIPEA for 10 minutes before adding cyclohexylamine .
- Byproduct Formation: Use scavengers (e.g., triisopropylsilane) during TFA deprotection to minimize carbocation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
